N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
Overview
Description
N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide is a useful research compound. Its molecular formula is C16H15Cl2NO4S and its molecular weight is 388.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activity
A study by Chen et al. (2010) discusses the synthesis of new derivatives starting from 4-chlorobenzoic acid, leading to compounds with potential anti-tobacco mosaic virus activity. This research highlights the synthesis process and potential antiviral applications of similar compounds (Chen et al., 2010).
Alzheimer’s Disease Drug Candidates
Rehman et al. (2018) synthesized new derivatives to evaluate potential drug candidates for Alzheimer’s disease. They explored the enzyme inhibition activity against acetyl cholinesterase, suggesting a possible application in the treatment of neurodegenerative diseases (Rehman et al., 2018).
Quantum Mechanical and Molecular Docking Studies
Chandralekha et al. (2019) conducted quantum mechanical, spectroscopic, and molecular docking studies on a similar compound, highlighting its potential biological activity against prostate cancer. This research underscores the importance of such compounds in drug discovery and cancer research (Chandralekha et al., 2019).
Synthesis of Pro-Apoptotic Derivatives for Anticancer Agents
Yılmaz et al. (2015) synthesized derivatives from indapamide, finding compounds with proapoptotic activity on melanoma cell lines. This study presents an application in developing anticancer agents (Yılmaz et al., 2015).
Synthesis of Saclofen and Sulfonic Acid Derivatives
Abbenante and Prager (1992) synthesized Saclofen, highlighting its role as a GABAB receptor antagonist. This research provides insight into the development of neurological drugs (Abbenante & Prager, 1992).
Synthesis of Macrocyclic Aromatic Ether Sulfones
Rodewald and Ritter (1997) synthesized a novel macrocyclic aromatic ether sulfone for potential application in polymer science, demonstrating the versatility of sulfone derivatives in material science (Rodewald & Ritter, 1997).
Synthesis and Characterization of Tritium Labeled Compounds
Hong et al. (2015) discussed the synthesis and characterization of tritium-labeled compounds, indicating their relevance in radiopharmaceuticals and molecular imaging studies (Hong et al., 2015).
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(4-chlorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-16(21,15(20)19-13-6-2-11(17)3-7-13)10-24(22,23)14-8-4-12(18)5-9-14/h2-9,21H,10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSURLKHGYKEKCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)(C(=O)NC2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.